

Application Notes and Protocols for Doxorubicinone Extraction from Plasma Samples

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Compound of Interest

Compound Name: Doxorubicinone

Cat. No.: B1666622

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This document provides detailed methodologies for the extraction of **doxorubicinone**, a major metabolite of the chemotherapeutic agent doxorubicin, from plasma samples. The protocols outlined below are based on established and validated methods, primarily employing liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Doxorubicin is a widely used anthracycline antibiotic for cancer treatment.[1][2][3][4] Monitoring its plasma concentrations and those of its metabolites, such as **doxorubicinone**, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and assessing drug-drug interactions.[5] **Doxorubicinone** is a significant metabolite, and its accurate quantification in plasma is essential for understanding the overall disposition of doxorubicin in the body. This application note details validated protocols for the efficient extraction of **doxorubicinone** from plasma, ensuring high recovery and minimal matrix effects for subsequent sensitive analysis.

Experimental Protocols

Several methods have been successfully employed for the extraction of doxorubicin and its metabolites from biological matrices. These include protein precipitation, liquid-liquid extraction,

and solid-phase extraction.

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is adapted from a highly sensitive method for the simultaneous determination of doxorubicin and its metabolites in mouse plasma. It is particularly suitable for small sample volumes.

Materials:

- Plasma sample (e.g., 10 μ L)
- Internal Standard (IS) solution (e.g., Daunorubicin)
- Extraction Solvent: Chloroform:Methanol (4:1, v/v)
- Reconstitution Solvent
- Microcentrifuge tubes
- Vortex mixer
- Centrifuge
- Evaporator (e.g., nitrogen stream)

Procedure:

- Pipette 10 μ L of the plasma sample into a microcentrifuge tube.
- Add the internal standard solution.
- Add the extraction solvent (chloroform:methanol, 4:1, v/v).
- Vortex the mixture for a specified time (e.g., 5 minutes) to ensure thorough mixing.
- Centrifuge the sample to separate the organic and aqueous layers (e.g., 14,000 rpm for 10 minutes).

- Carefully transfer the organic layer (bottom layer) to a new tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

Protocol 2: Protein Precipitation

Protein precipitation is a simpler and faster method suitable for high-throughput analysis.

Materials:

- Plasma sample (e.g., 50 μ L or 250 μ L)
- Internal Standard (IS) solution
- Precipitating Agent: Acetonitrile or Methanol
- Microcentrifuge tubes
- Vortex mixer
- Centrifuge
- 0.22 μ m membrane filter

Procedure:

- Pipette the plasma sample into a microcentrifuge tube.
- Add the internal standard solution and vortex briefly.
- Add a volume of cold acetonitrile or methanol (e.g., 3-4 times the plasma volume).
- Vortex the mixture vigorously for at least 30 seconds to precipitate the proteins.
- Centrifuge at high speed (e.g., 12,000-14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.

- Transfer the supernatant to a new tube.
- The supernatant can be directly injected for LC-MS/MS analysis or evaporated and reconstituted in the mobile phase. Some protocols suggest filtering the supernatant through a 0.22 μm filter before analysis.

Protocol 3: Solid-Phase Extraction (SPE)

SPE provides a cleaner extract compared to protein precipitation and can be automated for high-throughput applications.

Materials:

- Plasma sample
- Internal Standard (IS) solution
- SPE Cartridge (e.g., Oasis HLB)
- Conditioning Solvent (e.g., Methanol)
- Equilibration Solvent (e.g., Water)
- Wash Solvent
- Elution Solvent (e.g., Methanol with 0.5% formic acid)
- SPE manifold
- Evaporator

Procedure:

- Pre-treat the plasma sample as required (e.g., dilution, acidification).
- Add the internal standard to the sample.
- Condition the SPE cartridge by passing methanol through it.

- Equilibrate the cartridge with water.
- Load the pre-treated plasma sample onto the cartridge.
- Wash the cartridge with a suitable solvent to remove interfering substances.
- Elute the analyte of interest (**doxorubicinone**) using an appropriate elution solvent (e.g., methanol with 0.5% formic acid).
- Evaporate the eluate to dryness.
- Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Data Presentation

The following tables summarize the quantitative data from various validated methods for the analysis of **doxorubicinone** and related compounds in plasma.

Table 1: Linearity and Quantification Limits

Analyte	Matrix	Method	Linearity Range	LLOQ (ng/mL)	LOD (ng/mL)	Reference
Doxorubicinone	Mouse Plasma	LLE-LC-MS/MS	0.01 - 50 ng/mL	0.01	0.006	
Doxorubicin	Mouse Plasma	LLE-LC-MS/MS	0.5 - 200 ng/mL	0.5	0.26	
Doxorubicinol	Mouse Plasma	LLE-LC-MS/MS	0.1 - 200 ng/mL	0.1	0.06	
Doxorubicin	Human Plasma	Protein Precip. - LC-MS/MS	1 - 1000 ng/mL	1	-	
Doxorubicinol	Human Plasma	Protein Precip. - LC-MS/MS	0.5 - 500 ng/mL	0.5	-	
Non-liposomal Doxorubicin	Human Plasma	SPE-LC-MS/MS	3.13 - 200 ng/mL	3.13	-	
Liposomal Doxorubicin	Human Plasma	SPE-LC-MS/MS	0.156 - 40.0 µg/mL	156	-	
Doxorubicin	Mouse Plasma	Protein Precip. - UPLC-MS/MS	1 - 800 ng/mL	1	-	

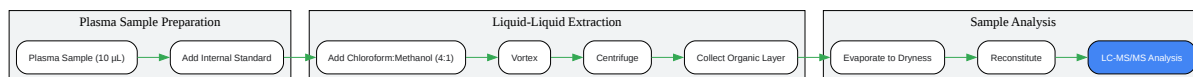
Table 2: Recovery and Matrix Effect

Analyte	Matrix	Extraction Method	Recovery (%)	Matrix Effect (%)	Reference
Doxorubicinone	Mouse Plasma	LLE	77.0 - 90.4	Not specified	
Doxorubicin	Mouse Plasma	LLE	81.7 - 86.4	Not specified	
Doxorubicinol	Mouse Plasma	LLE	84.1 - 87.9	Not specified	
Non-liposomal Doxorubicin	Human Plasma	SPE	~65	Not specified	
Liposomal Doxorubicin	Human Plasma	SPE	~97	Not specified	
Doxorubicin	Human Plasma	Protein Precip.	93.47 - 96.88	Not specified	
Doxorubicinol	Human Plasma	Protein Precip.	92.38 - 93.35	Not specified	
Doxorubicin	Mouse Plasma	Protein Precip.	3.4 - 9.0	2.6 - 6.2 (RSD)	

Visualizations

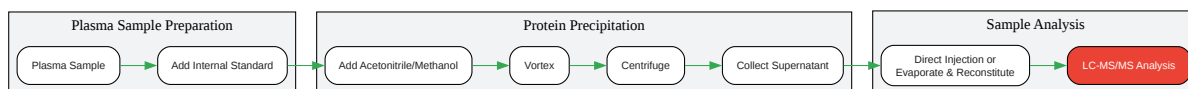
Experimental Workflow for Doxorubicinone Extraction

The following diagrams illustrate the general workflows for the described extraction protocols.

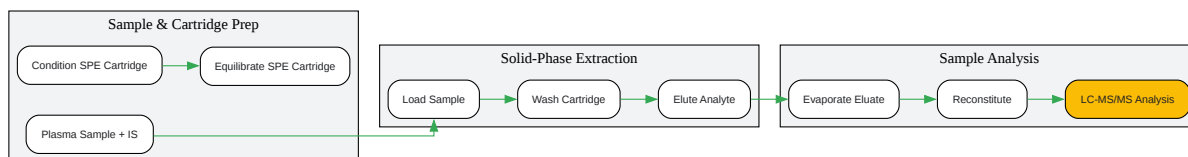


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Caption: Liquid-Liquid Extraction Workflow.

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Caption: Protein Precipitation Workflow.

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Caption: Solid-Phase Extraction Workflow.

Conclusion

The choice of extraction method for **doxorubicinone** from plasma depends on the specific requirements of the study, such as required sensitivity, sample volume, and throughput. Liquid-liquid extraction offers high sensitivity, particularly for small sample volumes. Protein precipitation is a rapid and simple method suitable for a large number of samples. Solid-phase extraction provides the cleanest extracts and can be automated. All three methods, when

coupled with LC-MS/MS, provide robust and reliable quantification of **doxorubicinone** in plasma for various research and clinical applications.

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